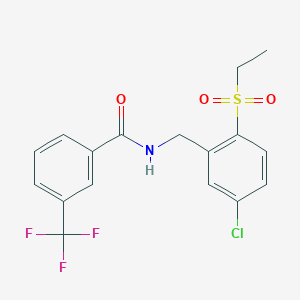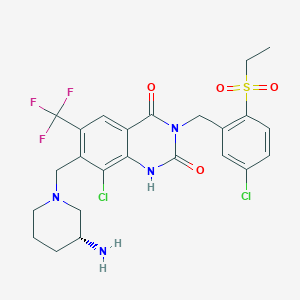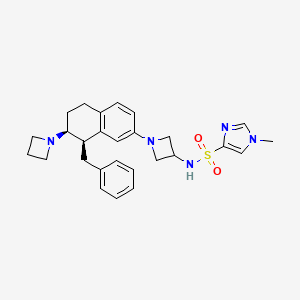
N-(5-Chloro-2-ethanesulfonyl-benzyl)-3-trifluoromethyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-ethanesulfonyl-benzyl)-3-trifluoromethyl-benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 5-chloro-2-ethanesulfonyl-benzylamine and 3-trifluoromethyl-benzoic acid.
Coupling Reaction: The amine group of 5-chloro-2-ethanesulfonyl-benzylamine is coupled with the carboxylic acid group of 3-trifluoromethyl-benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the coupling reaction under controlled temperature and pressure conditions.
Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Chloro-2-ethanesulfonyl-benzyl)-3-trifluoromethyl-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethane sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(5-Chloro-2-ethanesulfonyl-benzyl)-3-trifluoromethyl-benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role as an inhibitor of epithelial discoidin domain receptor 1 (DDR1), which is involved in cell adhesion, migration, and proliferation.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, fibrosis, and inflammatory conditions by targeting DDR1.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects by inhibiting epithelial discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase. DDR1 is involved in various cellular processes, including cell adhesion, migration, and proliferation. By inhibiting DDR1, the compound can disrupt these processes, leading to potential therapeutic effects in diseases such as cancer and fibrosis .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Chloro-2-ethanesulfonyl-benzyl)-3-trifluoromethyl-benzamide: The parent compound.
Quinazolinedione Derivatives: Compounds with similar inhibitory activity for protein kinases.
Thieno[3,2-D]pyrimidine Derivatives: Another class of compounds with inhibitory activity for protein kinases.
Uniqueness
This compound is unique due to its specific inhibition of DDR1, which distinguishes it from other kinase inhibitors. Its structure allows for selective binding to DDR1, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H15ClF3NO3S |
|---|---|
Peso molecular |
405.8 g/mol |
Nombre IUPAC |
N-[(5-chloro-2-ethylsulfonylphenyl)methyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C17H15ClF3NO3S/c1-2-26(24,25)15-7-6-14(18)9-12(15)10-22-16(23)11-4-3-5-13(8-11)17(19,20)21/h3-9H,2,10H2,1H3,(H,22,23) |
Clave InChI |
YHSRDHPSFFNXQB-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(C=C(C=C1)Cl)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(4-Chloro-3,5-dimethoxyphenyl)furan-2-yl]-2-ethoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]ethanone](/img/structure/B10837038.png)
![[(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate](/img/structure/B10837054.png)
![(S)-N-((5-(Ethylsulfonyl)pyridin-2-YL)methyl)-5'-methyl-1-((R)-1-(2-(trifluoromethyl)pyrimidin-5-YL)ethyl)-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxamide](/img/structure/B10837056.png)
![((1R,3S)-1-amino-3-((R)-2-((pentyloxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopentyl)methyl dihydrogen phosphate](/img/structure/B10837057.png)

![3-[2-[4-[(4-chlorophenyl)methoxy]phenyl]-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl]-2-methylpropanoic acid](/img/structure/B10837067.png)
![1-[3-[4-[3,5-Bis(trifluoromethyl)phenyl]piperidine-1-carbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl]ethanone](/img/structure/B10837071.png)
![N-[1-[3-(azetidin-1-yl)-4-benzyl-chroman-6-yl]azetidin-3-yl]-1-methyl-imidazole-4-sulfonamide](/img/structure/B10837076.png)
![(5'S)-5-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B10837086.png)
![[4-[3,4-Difluoro-2-(trifluoromethyl)phenyl]piperidin-1-yl]-[5-(3,3,3-trifluoropropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]methanone](/img/structure/B10837087.png)


![4-(6-(6-(Piperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B10837107.png)
![N-[(5-ethylsulfonylpyridin-2-yl)methyl]-5-methyl-1'-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-2-carboxamide](/img/structure/B10837115.png)